molecular formula C16H14N2O4S B5647563 N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide

Cat. No. B5647563
M. Wt: 330.4 g/mol
InChI Key: KMSQUZFCACYIFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to similar compounds often involve carbodiimide condensation catalysis, as demonstrated in the preparation of novel derivatives with potential biological activities (Yu et al., 2014). These methods highlight the versatility and efficiency of modern organic synthesis techniques in creating complex molecules.

Molecular Structure Analysis

The molecular structure of closely related compounds can be elucidated through various spectroscopic techniques, including IR, 1H NMR, and single-crystal X-ray diffraction. For instance, the structure of intermediate compounds in synthesis pathways has been confirmed, providing insight into the molecular architecture and the arrangement of atoms within the molecule (Yu et al., 2014).

Chemical Reactions and Properties

Chemical properties of similar compounds include their reactivity in various conditions. For example, the oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to synthesize thiazolidine-2,4-diones showcases the chemical transformations these molecules can undergo (Singh & Devi, 2017).

Physical Properties Analysis

While specific details on the physical properties of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide were not found, similar compounds' physical properties, such as solubility, melting points, and stability, are typically characterized during the synthesis and post-synthesis analysis phases. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are key aspects of research. As seen in the synthesis and evaluation of derivatives for biological activities, understanding these properties can lead to the development of compounds with significant applications (Gull et al., 2016).

properties

IUPAC Name

N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-9(19)17-11-3-5-13-14-6-4-12(18-10(2)20)8-16(14)23(21,22)15(13)7-11/h3-8H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQUZFCACYIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(S2(=O)=O)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide

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